(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride
Description
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride (CAS 2031259-15-9) is an organic compound with the molecular formula C₉H₉Cl₂NO (molecular weight 218.08 g/mol). It features a benzofuran core substituted with a chlorine atom at position 2 and a methanamine group at position 3, forming a hydrochloride salt. Key identifiers include:
- IUPAC Name: this compound
- InChIKey: OXTNCIZPZKPKPV-UHFFFAOYSA-N
- Purity: ≥97% (as supplied by MolCore) .
This compound is primarily used as a high-purity intermediate in pharmaceutical research and development, with suppliers like American Elements and MolCore offering it in various grades (e.g., pharmaceutical, reagent) and packaging formats (e.g., bulk powders, solutions) .
Properties
IUPAC Name |
(2-chloro-1-benzofuran-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNCIZPZKPKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Cl)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through halogenation reactions, such as the reaction of benzofuran with chlorine gas or other chlorinating agents.
Amination: The methanamine group is introduced through amination reactions, which can be achieved using reagents like ammonia or amines in the presence of catalysts.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzofuran structure exhibit significant antimicrobial properties. The introduction of chlorine and amine functional groups in (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride may enhance its efficacy against various bacterial strains. Preliminary studies suggest that this compound could be developed into a potent antimicrobial agent, potentially useful in treating infections resistant to conventional antibiotics .
Neuropharmacology
The compound has been evaluated for its potential as a histamine H3 receptor antagonist. Such antagonists are of interest for their possible applications in treating neurodegenerative diseases and cognitive disorders. The synthesis of related compounds has shown promising results in modulating neurotransmitter release, which could lead to advancements in therapies for conditions like Alzheimer's disease .
Anti-inflammatory Properties
Research on related benzofuran derivatives indicates potential anti-inflammatory effects. Compounds that interact with inflammatory pathways may offer therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The specific mechanisms through which this compound operates remain an area for further investigation .
Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further, leading to the creation of more complex molecules with potential biological activity. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Natural Product Synthesis
The compound's structural features are akin to those found in various natural products, making it a candidate for synthetic pathways aimed at reproducing these biologically active compounds. Research has demonstrated methods for synthesizing natural products that incorporate benzofuran motifs, suggesting potential routes for utilizing this compound in such endeavors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the benzofuran scaffold plays a crucial role in its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Notes |
|---|---|---|---|---|---|
| (2-Chloro-1-benzofuran-3-yl)methanamine HCl (2031259-15-9) | Benzofuran | Cl (position 2), CH₂NH₂·HCl (position 3) | C₉H₉Cl₂NO | 218.08 | High purity (≥97%), pharmaceutical intermediate |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (690632-35-0) | Thiazole | 4-Cl-phenyl (position 2), CH₂NH₂·HCl (position 4) | C₁₀H₉ClN₂S·HCl | 261.17 | Thiazole core; higher molecular weight; mp 268°C |
| (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine HCl (1097796-68-3) | Benzofuran | F (position 5), CH₃ (position 3), CH₂NH₂·HCl (position 2) | C₁₀H₁₁ClFNO | 215.66 | Fluorine enhances electronegativity; methyl increases lipophilicity |
| (2-Ethyl-1-benzofuran-3-yl)methylamine HCl (1052545-07-9) | Benzofuran | C₂H₅ (position 2), CH(CH₃)NH₂·HCl (position 3) | C₁₂H₁₆ClNO | 217.71 | Ethyl group enhances lipophilicity; branched amine |
| 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine HCl (1182284-36-1) | Benzofuran | OCH₃ (position 5), CH₃ (position 2), CH₂CH₂NH₂·HCl (position 3) | C₁₂H₁₆ClNO₂ | 257.72 | Methoxy improves solubility; ethanamine extends chain length |
| (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine HCl (1461714-44-2) | Dihydrobenzofuran | Cl (position 5), saturated C2-C3 bond | C₉H₁₁Cl₂NO | 220.09 | Partial saturation increases rigidity and stability |
Structural and Functional Insights
Dihydrobenzofuran analogs (e.g., CAS 1461714-44-2) exhibit partial saturation, reducing aromaticity but enhancing stability .
Substituent Effects: Halogens: Chlorine (target compound) and fluorine (CAS 1097796-68-3) influence electron withdrawal; fluorine may improve metabolic stability in drug design . Oxygenated Groups: Methoxy (CAS 1182284-36-1) improves water solubility via hydrogen bonding .
Amine Modifications :
- Branched amines (e.g., CAS 1052545-07-9) or extended chains (e.g., CAS 1182284-36-1) alter pharmacokinetics, such as absorption and half-life .
Biological Activity
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article examines its biological properties, mechanisms of action, and potential applications in drug development.
- Chemical Formula : C₉H₉Cl₂NO
- Molecular Weight : 218.08 g/mol
- IUPAC Name : (2-chloro-1-benzofuran-3-yl)methanamine; hydrochloride
- CAS Number : 2031259-15-9
Antimicrobial Properties
Research has indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 5.64 |
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These findings suggest that the compound could be developed further for therapeutic applications in treating bacterial infections .
Anticancer Activity
The benzofuran scaffold has been associated with anticancer properties. Studies have shown that modifications to the benzofuran structure can enhance its antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions on the benzofuran ring exhibit increased potency against various cancer types, indicating that this compound may also possess similar properties .
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation by binding to their active sites.
- Signal Transduction Modulation : It may alter cellular signaling pathways, affecting cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of benzofuran derivatives:
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various benzofuran derivatives, including this compound, revealing promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that compounds derived from benzofuran structures showed enhanced cytotoxicity against multiple cancer cell lines compared to their unsubstituted counterparts .
Q & A
Q. What are the recommended safety protocols for handling (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride in laboratory settings?
- Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct work in a fume hood to avoid inhalation of dust/aerosols. In case of accidental exposure:
- Skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
- Eye contact: Flush with water for 10–15 minutes; remove contact lenses if possible .
- Spills: Contain using inert absorbents (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste . Store in airtight containers away from heat and moisture .
Q. How can researchers verify the purity of this compound?
- Methodological Answer: Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative purity analysis. Cross-validate with 1H/13C NMR to confirm structural integrity (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, methanamine -NH2 signals at δ 1.5–2.5 ppm). For chloride content, perform potentiometric titration with AgNO3 .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer: A common approach involves:
Benzofuran chlorination: React 1-benzofuran-3-carbaldehyde with POCl3 to introduce the 2-chloro substituent.
Methanamine introduction: Use reductive amination (NaBH4 or H2/Pd-C) with methylamine to form the methanamine moiety.
Hydrochloride salt formation: Treat the free base with HCl in anhydrous ethanol .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer: Contradictions in NMR peaks (e.g., splitting due to rotamers) may arise from hindered rotation around the methanamine-benzofuran bond. Use variable-temperature NMR to observe coalescence of signals at elevated temperatures. For mass spectrometry discrepancies (e.g., adduct formation), employ high-resolution ESI-MS with negative ionization to confirm the molecular ion [M-Cl]+ .
Q. What strategies optimize the yield of this compound during scale-up?
- Methodological Answer:
- Solvent selection: Replace ethanol with THF/water mixtures to improve solubility of intermediates .
- Reaction monitoring: Use in-situ FTIR to track the disappearance of the aldehyde peak (~1700 cm⁻¹) during reductive amination.
- Purification: Employ recrystallization from hot acetonitrile to remove byproducts (e.g., unreacted benzofuran derivatives) .
Q. How does the chloro substituent on the benzofuran ring influence the compound’s reactivity in downstream applications?
- Methodological Answer: The 2-chloro group acts as an electron-withdrawing substituent, enhancing electrophilic aromatic substitution (EAS) at the 5-position. For example:
- Cross-coupling reactions: Use Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) to introduce aryl/heteroaryl groups.
- Nucleophilic displacement: React with KOtBu and amines to replace chloride with custom nucleophiles .
Q. What analytical methods are critical for detecting degradation products of this compound under accelerated stability testing?
- Methodological Answer:
- For hydrolytic degradation: Use LC-MS with a polar column (e.g., HILIC) to separate and identify hydrolysis products (e.g., free methanamine or benzofuran diols).
- For oxidative degradation: Employ DPPH radical scavenging assays to assess susceptibility to ROS-mediated breakdown .
Contradictions & Mitigation
- Synthesis yield variability: Discrepancies in step 2 (reductive amination) may arise from methylamine gas vs. aqueous solutions. Use anhydrous methylamine in THF to minimize side reactions .
- HPLC retention time shifts: Adjust mobile phase pH to 3.0 (with 0.1% TFA) to stabilize ionization of the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
